molecular formula C21H18ClN3O3S B2553594 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173303-43-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

货号: B2553594
CAS 编号: 1173303-43-9
分子量: 427.9
InChI 键: NLBJBWPXDQDTPB-ALCCZGGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A piperazine ring substituted with a 4-chlorobenzo[d]thiazole group
  • An α,β-unsaturated carbonyl system

This unique arrangement suggests potential interactions with biological macromolecules, which may confer various pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains and demonstrated notable inhibitory effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes critical for various biological processes:

  • Cholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
CompoundTarget EnzymeIC50 Value
(Z)-3...AChE12.5 µM
(Z)-3...BChE15.0 µM

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating caspase pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the piperazine and dioxole rings. Modifications to these groups can significantly alter biological activity:

  • Substituent Variations : The presence of electron-withdrawing groups (e.g., chlorine) enhances potency against certain targets.
  • Steric Effects : Bulky groups at specific positions can hinder enzyme binding, reducing efficacy.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Cholinesterase Inhibition : A study on thienobenzo-triazoles showed that structural modifications led to varying degrees of inhibition against cholinesterases, suggesting similar potential for our compound .
  • Antitumor Effects : Research on related benzo[d][1,3]dioxole derivatives indicated significant cytotoxicity in human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one?

  • The compound is synthesized via multi-step routes involving:

  • Condensation reactions : Piperazine derivatives are coupled with chlorobenzo[d]thiazole moieties using nucleophilic substitution (e.g., SNAr) under reflux conditions in polar aprotic solvents like DMF or DMSO .
  • Knoevenagel condensation : Formation of the (Z)-configured α,β-unsaturated ketone (prop-2-en-1-one) via base-catalyzed reaction between aldehyde precursors and ketones, often using piperidine as a catalyst .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating stereoisomers and achieving >95% purity .

Q. How is the stereochemical integrity of the Z-isomer validated during synthesis?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish Z/E isomers via coupling constants (JJ) of vinylic protons (Z: J1012HzJ \approx 10–12 \, \text{Hz}) and chemical shifts of carbonyl carbons (~190–200 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms spatial arrangement and intramolecular hydrogen bonding between the enone and adjacent heterocycles .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Cytotoxicity screening : SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} values calculated via dose-response curves. Normal fibroblast cells (WI-38) serve as controls .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptors) to assess affinity (KiK_i) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Standardized protocols : Ensure consistent cell line passage numbers, serum concentrations, and incubation times to minimize variability .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., chloro vs. methoxy groups on the benzo[d]thiazole) to isolate contributions to potency .
  • Metabolic stability testing : Use liver microsomes to assess if differences in activity stem from compound degradation .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with target receptors (e.g., 5-HT2A_{2A}) using AutoDock Vina to rationalize binding modes .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

Q. How is the compound’s stability under varying pH and temperature conditions characterized?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by HPLC-UV analysis to track degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Q. What advanced spectroscopic techniques confirm electronic interactions within the conjugated enone-thiazole system?

  • UV-Vis spectroscopy : Identify π→π* transitions (~300–350 nm) and charge-transfer bands influenced by the chloro and dioxole substituents .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate HOMO-LUMO gaps with reactivity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across studies?

  • Experimental replication : Repeat assays in triplicate with independent compound batches to rule out synthesis impurities .
  • Cross-laboratory validation : Collaborate to standardize protocols (e.g., cell density, incubation time) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in estrogen receptor-positive cell lines) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperazine-thiazole couplingDMF, K2_2CO3_3, 80°C65–7092%
Knoevenagel condensationPiperidine, ethanol, reflux55–6089%
PurificationSilica gel (EtOAc/hexane 3:7)>95%

属性

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-15-2-1-3-18-20(15)23-21(29-18)25-10-8-24(9-11-25)19(26)7-5-14-4-6-16-17(12-14)28-13-27-16/h1-7,12H,8-11,13H2/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJBWPXDQDTPB-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。